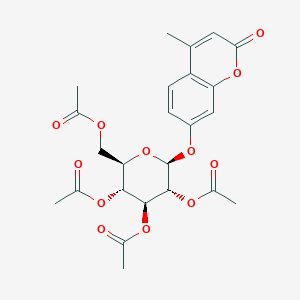
5-Acetamido-2,4,6-triiodoisophthaloyl dichloride
Descripción general
Descripción
5-Acetamido-2,4,6-triiodoisophthaloyl dichloride is a compound likely involved in specialized chemical syntheses, particularly in the context of creating compounds with iodine atoms and acetamido groups attached to an aromatic ring. These types of compounds often find applications in material science, pharmaceuticals, and imaging technologies due to their unique chemical properties.
Synthesis Analysis
The synthesis of compounds similar to 5-Acetamido-2,4,6-triiodoisophthaloyl dichloride often involves halogenation, acetylation, and condensation reactions. For example, related compounds can be synthesized through the reaction of specific amines with thiohydantoins, leading to thioureido-acetamides which serve as precursors for various heterocyclic compounds through one-pot cascade reactions (Schmeyers & Kaupp, 2002).
Aplicaciones Científicas De Investigación
Synthesis in Radiographic Contrast Agents
5-Acetamido-2,4,6-triiodoisophthaloyl dichloride is involved in the synthesis of radiographic contrast agents. A study by Haarr et al. (2018) demonstrated its role in the preparation of iodixanol, a commonly used contrast agent in X-ray imaging. The research highlighted the synthesis of a precursor compound, emphasizing the critical role of 5-acetamido-2,4,6-triiodoisophthaloyl dichloride in producing minor byproducts during iodixanol synthesis (Haarr et al., 2018).
Pharmaceutical Applications
In the pharmaceutical industry, this compound is used as a starting material in the synthesis of various drugs. Guo-jun (2012) described its use in creating iohexol, another contrast agent, demonstrating its versatility and importance in the development of diagnostic tools (Guo-jun, 2012).
Development of Non-Ionic Contrast Media
The compound also played a significant role in the evolution of non-ionic contrast media. Haavaldsen's research (1980) delved into the development of various non-ionic monomeric iodinated compounds, including 5-acetamido-2,4,6-triiodoisophthaloyl dichloride, to reduce the hypertonicity of aqueous solutions in contrast media (Haavaldsen, 1980).
Safety And Hazards
Propiedades
IUPAC Name |
5-acetamido-2,4,6-triiodobenzene-1,3-dicarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2I3NO3/c1-2(17)16-8-6(14)3(9(11)18)5(13)4(7(8)15)10(12)19/h1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGGDKPPAGGKNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2I3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456430 | |
| Record name | 5-ACETAMIDO-2,4,6-TRIIODOISOPHTHALOYL DICHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
637.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetamido-2,4,6-triiodoisophthaloyl dichloride | |
CAS RN |
31122-75-5 | |
| Record name | 5-ACETAMIDO-2,4,6-TRIIODOISOPHTHALOYL DICHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[(3,5-difluorophenyl)acetyl]alanine](/img/structure/B30708.png)




![4-[[(1R)-3-(4-Morpholinyl)-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide](/img/structure/B30737.png)
